Cas no 16428-47-0 (2-Amino-1-(4-nitrophenyl)ethanol)

2-Amino-1-(4-nitrophenyl)ethanol Chemical and Physical Properties
Names and Identifiers
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- 2-Amino-1-(4-nitrophenyl)ethanol
- 2-amino-1-(4-nitrophenyl)ethan-1-ol
- 2-HYDROXY-2-(4-NITROPHENYL)ETHANAMINIUM BROMIDE
- Benzenemethanol, a-(aminomethyl)-4-nitro-
- 2-HYDROXY-2-(4-NITROPHENYL)ETHYLAMINE
- 2-AMino-1-(4-nitrophenyl)ethanol HCl
- Oprea1_550533
- 1-amino-2-hydroxy-2-(4-nitrophenyl) ethane
- CS-M0378
- (IRS)-2-amino-1-(4-nitrophenyl)ethanol
- AKOS017268838
- AB00987309-01
- CS-16967
- 16428-47-0
- DTXSID10385299
- Benzenemethanol, a-(aminomethyl)-4-nitro-, (S)- (9CI)
- C77948
- DZOWZBGCZPHHLM-UHFFFAOYSA-N
- EN300-35026
- CHEMBL3303382
- SCHEMBL334438
- Oprea1_854834
- Rac.-alpha-(aminomethyl)-4-nitrobenzyl alcohol
- Benzenemethanol, alpha-(aminomethyl)-4-nitro-
- AKOS000116782
- Benzenemethanol,a-(aminomethyl)-4-nitro-, (R)-
- (1rs)-2-amino-1-(4-nitrophenyl)ethanol
- 2-Amino-1-(4-nitro-phenyl)-ethanol
-
- Inchi: InChI=1S/C8H10N2O3/c9-5-8(11)6-1-3-7(4-2-6)10(12)13/h1-4,8,11H,5,9H2
- InChI Key: DZOWZBGCZPHHLM-UHFFFAOYSA-N
- SMILES: C1=C(C=CC(=C1)[N+](=O)[O-])C(CN)O
Computed Properties
- Exact Mass: 182.0692
- Monoisotopic Mass: 182.06914219g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 173
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 92.1Ų
- XLogP3: 0
Experimental Properties
- PSA: 89.39
2-Amino-1-(4-nitrophenyl)ethanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-35026-0.5g |
2-amino-1-(4-nitrophenyl)ethan-1-ol |
16428-47-0 | 95.0% | 0.5g |
$214.0 | 2025-03-18 | |
ChemScence | CS-M0378-250mg |
2-Hydroxy-2-(4-nitrophenyl)ethylamine |
16428-47-0 | 250mg |
$111.0 | 2022-04-27 | ||
TRC | A622830-50mg |
2-Amino-1-(4-nitrophenyl)ethanol |
16428-47-0 | 50mg |
$ 50.00 | 2022-06-07 | ||
Enamine | EN300-35026-1.0g |
2-amino-1-(4-nitrophenyl)ethan-1-ol |
16428-47-0 | 95.0% | 1.0g |
$274.0 | 2025-03-18 | |
Enamine | EN300-35026-0.25g |
2-amino-1-(4-nitrophenyl)ethan-1-ol |
16428-47-0 | 95.0% | 0.25g |
$135.0 | 2025-03-18 | |
Enamine | EN300-35026-5.0g |
2-amino-1-(4-nitrophenyl)ethan-1-ol |
16428-47-0 | 95.0% | 5.0g |
$1065.0 | 2025-03-18 | |
ChemScence | CS-M0378-100mg |
2-Hydroxy-2-(4-nitrophenyl)ethylamine |
16428-47-0 | 100mg |
$77.0 | 2022-04-27 | ||
ChemScence | CS-M0378-500mg |
2-Hydroxy-2-(4-nitrophenyl)ethylamine |
16428-47-0 | 500mg |
$209.0 | 2022-04-27 | ||
1PlusChem | 1P001V7P-5g |
Benzenemethanol, α-(aminomethyl)-4-nitro- |
16428-47-0 | 97% | 5g |
$904.00 | 2024-06-19 | |
A2B Chem LLC | AA86309-5g |
Benzenemethanol, α-(aminomethyl)-4-nitro- |
16428-47-0 | 97% | 5g |
$1010.00 | 2024-04-20 |
2-Amino-1-(4-nitrophenyl)ethanol Related Literature
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Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
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Elzbieta Frackowiak Phys. Chem. Chem. Phys., 2007,9, 1774-1785
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D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
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Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
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Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
Additional information on 2-Amino-1-(4-nitrophenyl)ethanol
2-Amino-1-(4-Nitrophenyl)ethanol
2-Amino-1-(4-nitrophenyl)ethanol, also known by its CAS number 16428-47-0, is a compound of significant interest in various fields of chemistry and pharmacology. This compound is characterized by its unique structure, which combines an amino group (-NH₂) and a nitrophenyl group (-NO₂-C₆H₄-) attached to a ethanol backbone. The presence of these functional groups imparts distinctive chemical properties, making it a valuable molecule for both academic research and industrial applications.
The synthesis of 2-amino-1-(4-nitrophenyl)ethanol typically involves multi-step organic reactions, often utilizing nitration and amination techniques. Recent advancements in catalytic methods have improved the efficiency and selectivity of these reactions, enabling the production of higher purity compounds. Researchers have also explored green chemistry approaches to minimize environmental impact during the synthesis process.
One of the most promising applications of 2-amino-1-(4-nitrophenyl)ethanol lies in the field of drug discovery. The compound's ability to act as a precursor for bioactive molecules has been extensively studied. For instance, it has been utilized in the development of anti-inflammatory agents and antioxidants due to its potential to scavenge free radicals. Recent studies have highlighted its role in modulating cellular signaling pathways, which could pave the way for novel therapeutic interventions.
In materials science, 2-amino-1-(4-nitrophenyl)ethanol has shown potential as a building block for advanced materials such as polymers and nanoparticles. Its functional groups allow for versatile chemical modifications, enabling the creation of materials with tailored properties. For example, researchers have explored its use in synthesizing stimuli-responsive polymers that can change their properties in response to external conditions like temperature or pH levels.
The compound's electronic properties also make it a candidate for applications in electronics and optoelectronics. Its ability to participate in charge transfer processes has been investigated for use in organic semiconductors and light-emitting diodes (LEDs). Recent research has focused on enhancing its conductivity through structural modifications, which could lead to more efficient electronic devices.
From an environmental perspective, 2-amino-1-(4-nitrophenyl)ethanol has been studied for its role in biodegradation processes. Understanding its interaction with microbial communities could provide insights into waste management strategies and bioremediation techniques. Recent findings suggest that certain bacterial strains can metabolize this compound, offering a sustainable approach to reducing chemical pollutants.
In conclusion, 2-amino-1-(4-nitrophenyl)ethanol (CAS No. 16428-47-0) is a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure and functional groups continue to inspire innovative research, driving advancements in medicine, materials science, electronics, and environmental sustainability. As scientific understanding deepens, this compound is expected to play an even more significant role in shaping future technologies and therapies.
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